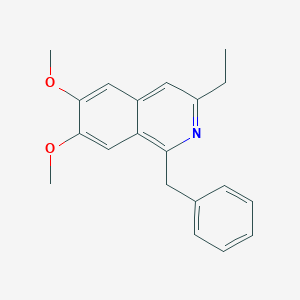
Moxaverine
Vue d'ensemble
Description
Moxaverine is a small molecule that has been investigated for the treatment of retina, ocular physiology, and regional blood flow . It belongs to the class of organic compounds known as benzylisoquinolines .
Synthesis Analysis
A copper-catalyzed intramolecular cyclization in water has been used for the synthesis of isoquinolines, including Moxaverine . The practicality of this method was further demonstrated by the total synthesis of Moxaverine in five steps .
Molecular Structure Analysis
Moxaverine has a molecular formula of C20H21NO2. Its average mass is 307.393 Da and its monoisotopic mass is 307.157227 Da . The structure of Moxaverine includes an isoquinoline to which a benzyl group is attached .
Physical And Chemical Properties Analysis
Moxaverine has a density of 1.1±0.1 g/cm3, a boiling point of 441.2±40.0 °C at 760 mmHg, and a flash point of 158.7±17.6 °C . It also has a molar refractivity of 94.4±0.3 cm3, and a molar volume of 277.0±3.0 cm3 .
Applications De Recherche Scientifique
Age-Related Macular Degeneration Therapies
Moxaverine, a derivative of papaverine, has been used in the treatment of age-related macular degeneration (AMD). AMD is a disease that impacts the eye’s posterior segment and damages the macula, a retina section with high levels of photoreceptor cells responsible for central vision . Moxaverine, as a phosphodiesterase inhibitor, was initially used for the treatment of peripheral microcirculatory impairment .
Ocular Hemodynamics
Moxaverine has been studied for its effects on ocular hemodynamics. It has a vasodilating effect on peripheral vessels and is clinically used to increase blood flow . A study showed that a dose of 150 mg moxaverine administered intravenously increases retinal blood flow in healthy subjects and in patients with ocular diseases . However, it’s important to note that orally administered Moxaverine does not seem to have the same effect on ocular blood flow .
Safety and Hazards
Orientations Futures
While the future directions of Moxaverine are not explicitly mentioned in the search results, it’s worth noting that the field of controlled drug delivery systems is a promising area for future research . This could potentially include the development of new delivery methods for drugs like Moxaverine.
Mécanisme D'action
Target of Action
Moxaverine primarily targets phosphodiesterase enzymes . These enzymes play a crucial role in cellular signal transduction by breaking down phosphodiester bonds in molecules like cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), which are secondary messengers involved in a variety of physiological processes.
Mode of Action
Moxaverine acts as a phosphodiesterase inhibitor . By inhibiting the action of phosphodiesterase enzymes, it prevents the breakdown of cAMP and cGMP. This leads to an increase in the levels of these secondary messengers within the cell, amplifying the signal transduction pathways they are involved in. One of the key effects of this is the relaxation of smooth muscle tissue, leading to vasodilation .
Biochemical Pathways
These pathways regulate a wide range of biological processes, including smooth muscle relaxation, which leads to vasodilation .
Pharmacokinetics
It is known that the bioavailability of orally administered moxaverine is low, which may limit its effectiveness .
Result of Action
The primary result of Moxaverine’s action is the vasodilation of peripheral vessels . This increases blood flow in various parts of the body. It has been shown to increase retinal blood flow in healthy subjects and in patients with ocular diseases when administered intravenously .
Action Environment
It is known that various environmental factors can impact the pharmacokinetics and pharmacodynamics of drugs in general These factors can include diet, lifestyle, exposure to toxins, and even the microbiome
Propriétés
IUPAC Name |
1-benzyl-3-ethyl-6,7-dimethoxyisoquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO2/c1-4-16-11-15-12-19(22-2)20(23-3)13-17(15)18(21-16)10-14-8-6-5-7-9-14/h5-9,11-13H,4,10H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYCMTMIGRXJNSO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC(=C2C=C(C(=CC2=C1)OC)OC)CC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
1163-37-7 (hydrochloride) | |
| Record name | Moxaverine [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010539192 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID6057613 | |
| Record name | Moxaverine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6057613 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
307.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Moxaverine | |
CAS RN |
10539-19-2 | |
| Record name | Moxaverine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=10539-19-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Moxaverine [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010539192 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Moxaverine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB12251 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Moxaverine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6057613 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Moxaverine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.003 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | MOXAVERINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P3P08Y1XJ4 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




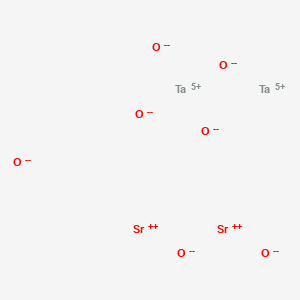

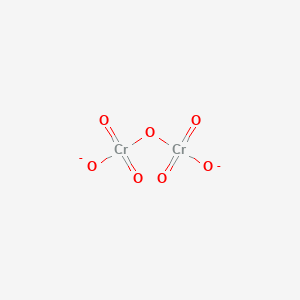
![3-Methyl-3-aza-bicyclo[3.3.1]nonan-9-OL](/img/structure/B78612.png)


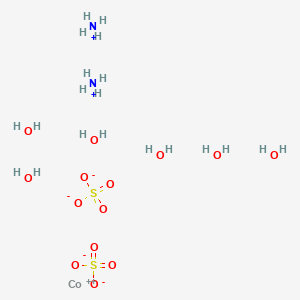
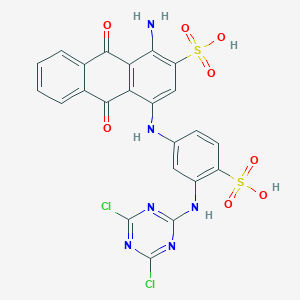

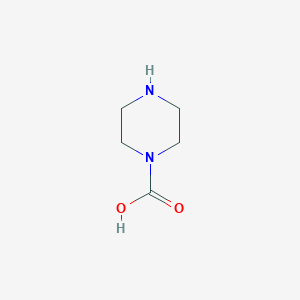

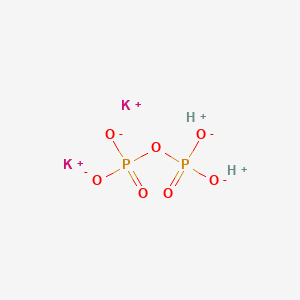
![Hexahydro-1,3,5-tris[3-(oxiranylmethoxy)-1-oxopropyl]-1,3,5-triazine](/img/structure/B78626.png)